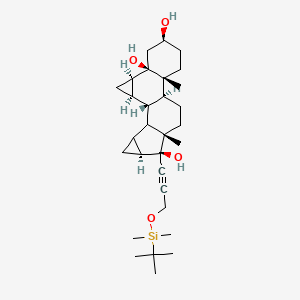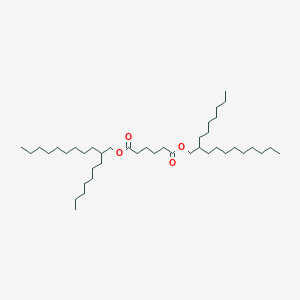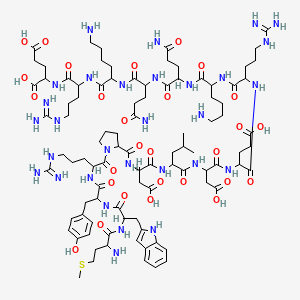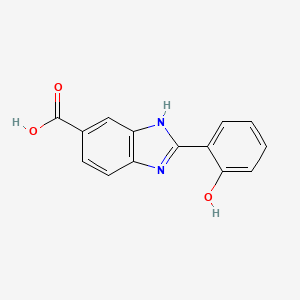
1,2 Dimethyl Adamantane (Mixture of Disastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2-dimethyladamantane and its derivatives often involves intricate chemical reactions tailored to introduce methyl groups into the adamantane framework. Techniques such as the Wurtz reaction of dimethylchlorosilane with chloroadamantanes or the reaction of phenyldimethylsilyllithium with bromoadamantanes have been explored for the synthesis of silyl-adamantanes, which are closely related to the target compound (Pai, Wanek, & Weber, 1984). Moreover, the synthesis of 1,3-dicarbonyl adamantanes from adamantane and 1,3-dimethyladamantane through a one-pot functionalization approach highlights the versatility of reactions applicable to adamantanes (Akhrem, Avetisyan, & Afanas’eva, 2012).
Molecular Structure Analysis
Adamantane derivatives like 1,2-dimethyladamantane are notable for their high symmetry and the ease of functional group attachment. This has facilitated the creation of supramolecular structures with interesting properties. For instance, studies have shown the formation of hydrogen-bonded networks from tri- and tetra-substituted adamantanes bearing dimethoxyphenol moieties, revealing intricate molecular recognition and assembly processes (Tominaga, Katagiri, & Azumaya, 2010).
Chemical Reactions and Properties
Adamantanes undergo a variety of chemical reactions, reflecting their chemical versatility. For example, 1-adamantyl trifluoromethanesulfonate, a compound related to 1,2-dimethyladamantane, shows reactivity indicative of adamantanes' potential in synthetic chemistry, such as initiating ring-opening polymerization of tetrahydrofuran or reacting with alkyllithiums to afford alkyladamantanes (Takeuchi et al., 1980).
Physical Properties Analysis
The physical properties of 1,2-dimethyladamantane derivatives, such as thermal stability, are of significant interest, especially for applications in high-density and high-thermal-stability fuels. Studies on dimethyl-adamantane fuels have shown that they possess high density, good low-temperature performance, and superior thermal stability, making them promising candidates for aerospace vehicles (Xie et al., 2020).
科学的研究の応用
-
Medicinal Chemistry
- Adamantane derivatives have diverse applications in the field of medicinal chemistry .
- They owe their unique structural, biological, and stimulus-responsive properties to their unique structure .
- The methods of application or experimental procedures in medicinal chemistry involve complex organic synthesis and biological testing .
- The outcomes of these applications are typically new drug candidates with potential therapeutic effects .
-
Catalyst Development
- Adamantane derivatives are also used in catalyst development .
- Their unique structure can enhance the stability and efficiency of catalysts .
- The methods of application involve incorporating adamantane derivatives into catalyst structures .
- The outcomes can be improved catalytic reactions, potentially leading to more efficient industrial processes .
-
Nanomaterials
- Adamantane derivatives are used in the development of nanomaterials .
- Their unique properties can enhance the performance of nanomaterials .
- The methods of application involve incorporating adamantane derivatives into nanomaterial structures .
- The outcomes can be improved material properties, potentially leading to advances in various technologies .
-
Synthesis of Disubstituted Adamantane Derivatives
- The synthesis of 1,2-disubstituted adamantane derivatives is achieved by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
- The methods of application involve complex organic synthesis procedures .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Linking Semiconductor Contact Surfaces
- Vinyl-disubstituted adamantanes, which can be synthesized from 1,2 Dimethyl Adamantane, can be used as nanowires to link semiconductor contact surfaces .
- The methods of application involve incorporating these adamantane derivatives into semiconductor structures .
- The outcomes can be improved electrical properties of semiconductors, potentially leading to advances in electronics .
-
Direct Radical Functionalization
- Direct radical functionalization methods are used to access substituted adamantanes and diamondoids .
- The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- In this review, they discuss the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons, providing insights that can be applied to the C–H functionalization of other substrate classes .
-
Synthesis of Disubstituted Adamantane Compounds
- The second effective approach to 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors .
- These precursors can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Photooxidative Interaction
- Photooxidative interaction between N-acyloxyphthalimides and vinyl halides produces an unsaturated derivative such as 1-(2-phenylallyl)adamantane .
- The methods of application involve complex organic synthesis procedures .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Direct Radical Functionalization
- Direct radical functionalization methods are used to access substituted adamantanes and diamondoids .
- The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- In this review, they discuss the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons, providing insights that can be applied to the C–H functionalization of other substrate classes .
-
Synthesis of Disubstituted Adamantane Compounds
- The second effective approach to 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors .
- These precursors can be obtained from simple building blocks or through the ring opening of readily available 1,3-disubstituted adamantane derivatives .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
-
Photooxidative Interaction
- Photooxidative interaction between N-acyloxyphthalimides and vinyl halides produces an unsaturated derivative such as 1-(2-phenylallyl)adamantane .
- The methods of application involve complex organic synthesis procedures .
- The outcomes of these applications are new adamantane derivatives with potential applications in various fields .
特性
CAS番号 |
16207-81-1 |
|---|---|
製品名 |
1,2 Dimethyl Adamantane (Mixture of Disastereomers) |
分子式 |
C₁₂H₂₀ |
分子量 |
164.29 |
同義語 |
1,2-Dimethyl-tricyclo[3.3.1.13,7]decane; 1,2-Dimethyl-adamantane; 1,2-Dimethyladamantane; 1,2-Dimethyltricyclo[3.3.1.13,7]decane; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



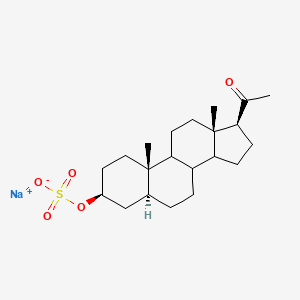
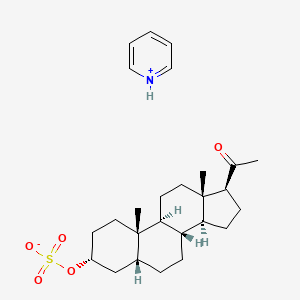
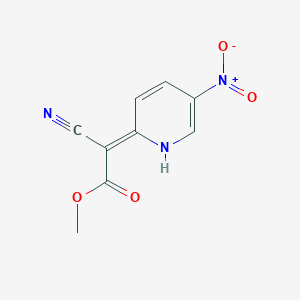
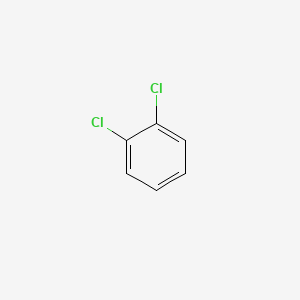
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
